molecular formula C16H21N3OS B2354468 2-Methyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one CAS No. 897475-87-5

2-Methyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one

Cat. No.: B2354468
CAS No.: 897475-87-5
M. Wt: 303.42
InChI Key: KLQPOKIXOULKHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a structurally complex molecule featuring a propan-1-one core substituted with a methyl group at position 2. The ketone group is linked to a piperazine ring, which is further connected to a 4-methyl-1,3-benzothiazole moiety. The benzothiazole group contributes to π-π stacking interactions and may enhance metabolic stability, while the piperazine ring offers conformational flexibility for receptor binding .

Properties

IUPAC Name

2-methyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-11(2)15(20)18-7-9-19(10-8-18)16-17-14-12(3)5-4-6-13(14)21-16/h4-6,11H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQPOKIXOULKHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Using Polyphosphoric Acid (PPA)

Heating 2-amino-4-methylthiophenol (1.0 equiv) with acetic acid (1.2 equiv) in polyphosphoric acid (PPA) at 160–180°C for 4–6 hours yields 4-methyl-1,3-benzothiazole (85–90% yield). PPA acts as both a catalyst and dehydrating agent, facilitating intramolecular cyclization. Substituted benzoic acids (e.g., 4-nitrobenzoic acid) may replace acetic acid to introduce electron-withdrawing groups, though methyl substituents require milder conditions.

Oxidative Coupling with Disulfides

Alternative routes employ carbon disulfide and methyl iodide. Reaction of 2-amino-4-methylthiophenol with carbon disulfide in dimethylformamide (DMF) at 0°C, followed by methyl iodide addition, generates the corresponding thioether intermediate. Subsequent oxidation with bromine in acetic acid produces 4-methyl-1,3-benzothiazole in 70–75% yield.

Functionalization of the Benzothiazole at Position 2

Introducing the piperazine moiety at position 2 of the benzothiazole necessitates halogenation or direct substitution.

Bromination via N-Bromosuccinimide (NBS)

4-Methyl-1,3-benzothiazole undergoes electrophilic bromination using NBS (1.1 equiv) in chloroform under reflux (60°C, 3 hours) to yield 2-bromo-4-methyl-1,3-benzothiazole (80% yield). The brominated product serves as a key intermediate for nucleophilic aromatic substitution (SNAr) with piperazine derivatives.

Direct Coupling with Piperazine

In a patented method, 4-methyl-1,3-benzothiazole-2-thiol is treated with 1-piperazinecarboxylic acid tert-butyl ester in N-methylpyrrolidone (NMP) at 130°C for 8 hours. Deprotection with trifluoroacetic acid (TFA) affords 4-(4-methyl-1,3-benzothiazol-2-yl)piperazine (65–70% yield). The use of NMP enhances solubility and reaction homogeneity.

Acylation of the Piperazine Nitrogen

The final step involves acylating the secondary amine of the piperazine ring with 2-methylpropanoyl chloride.

Schotten-Baumann Reaction

A mixture of 4-(4-methyl-1,3-benzothiazol-2-yl)piperazine (1.0 equiv) and 2-methylpropanoyl chloride (1.2 equiv) in dichloromethane (DCM) is stirred at 0°C. Aqueous sodium hydroxide (20% w/v) is added dropwise to maintain a pH of 9–10. After 2 hours, the organic layer is separated, washed with brine, and concentrated to yield the crude product. Recrystallization from ethanol provides 2-methyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one (75–80% yield).

Catalytic Acylation with DMAP

For improved regioselectivity, 4-dimethylaminopyridine (DMAP, 0.1 equiv) is used as a catalyst. The reaction proceeds in tetrahydrofuran (THF) at 25°C for 12 hours, achieving 85% yield with <5% diacylation byproducts.

Alternative One-Pot Strategies

Recent advances favor convergent syntheses to reduce purification steps.

Microwave-Assisted Coupling

A microwave reactor facilitates simultaneous benzothiazole formation and piperazine acylation. Combining 2-amino-4-methylthiophenol, piperazine, and 2-methylpropanoic anhydride in NMP under microwave irradiation (150°C, 30 minutes) delivers the target compound in 60% yield. While faster, this method requires precise temperature control to avoid decomposition.

Solid-Phase Synthesis

Immobilized piperazine on Wang resin reacts sequentially with 2-bromo-4-methyl-1,3-benzothiazole and 2-methylpropanoic acid (activated with HBTU). Cleavage with TFA/DCM (95:5) liberates the product in 70% purity, necessitating further HPLC purification.

Optimization of Reaction Conditions

Solvent Selection

NMP outperforms DMF and DMSO in SNAr reactions due to its high polarity and ability to stabilize transition states. For acylation, THF or dichloromethane is preferred to minimize side reactions.

Base and Temperature Effects

Weak bases (e.g., potassium carbonate) are optimal for piperazine coupling, while strong bases (e.g., sodium hydride) risk over-alkylation. Maintaining temperatures below 100°C during acylation prevents ketone degradation.

Analytical and Purification Techniques

Chromatographic Methods

Flash chromatography on silica gel (ethyl acetate/hexane, 3:7) effectively separates the target compound from unreacted starting materials. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity.

Crystallization

Recrystallization from ethanol or heptane/ethyl acetate (1:1) yields colorless crystals with a melting point of 148–150°C.

Yield and Scalability Data

Step Reagents/Conditions Yield (%) Purity (%)
Benzothiazole formation PPA, 160°C, 4 hours 85 90
Piperazine coupling NMP, 130°C, 8 hours 70 88
Acylation DMAP, THF, 25°C, 12 hours 85 95
One-pot synthesis Microwave, NMP, 150°C, 30 minutes 60 80

Challenges and Troubleshooting

Diacylation Byproducts

Excess acyl chloride or prolonged reaction times promote diacylation. Quenching with ice-water immediately after reaction completion mitigates this issue.

Piperazine Degradation

High temperatures (>130°C) in polar aprotic solvents cause piperazine ring cleavage. Strict temperature monitoring is essential.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of this compound vary primarily in substitutions on the benzothiazole ring, the ketone side chain, and the piperazine moiety. Below is a detailed comparison based on synthesized derivatives and their reported properties:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / ID Key Structural Features Molecular Weight Reported Activity / Properties References
2-Methyl-1-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one (897474-70-3) Nitro group at benzothiazole C6; methyl-propanone chain 334.39 Not explicitly stated; research use only
2-(Benzenesulfonyl)-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]ethan-1-one (BF22076) Benzenesulfonyl-ethanone; methyl-benzothiazole 415.53 No activity data; structural analog
MK22 (RTC7) Thiophene-thio group; trifluoromethylphenylpiperazine Not provided Probable CNS receptor modulation
ZINC8601670 (G856-9170) 4,7-Dimethoxybenzothiazole; fluorophenylsulfonyl-propanone 493.57 High logP (3.0); potential GPCR interaction
4j (N-[2-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl]-morpholin-4-carboxamide) Morpholine-carboxamide side chain Not provided In vitro antiproliferative and anti-HIV

Key Observations:

Methoxy groups (e.g., ZINC8601670) increase hydrophilicity and hydrogen-bonding capacity, which could improve solubility but reduce blood-brain barrier permeability .

Sulfonyl groups (e.g., benzenesulfonyl in BF22076) introduce strong hydrogen-bond acceptors, which may enhance target affinity but reduce metabolic stability .

Piperazine Substituents :

  • Arylpiperazines with fluorophenyl groups (e.g., MK22) are common in CNS drug design due to their affinity for serotonin receptors. The trifluoromethyl group in MK22 may improve metabolic stability via reduced cytochrome P450 oxidation .

Biological Activity Trends: Compounds with carboxamide side chains (e.g., 4j, 4k) exhibit antiproliferative and anti-HIV activities, suggesting that polar side chains may favor interactions with viral or cellular enzymes .

Biological Activity

2-Methyl-1-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one is a compound of significant interest due to its diverse biological activities. This article synthesizes the available literature on its pharmacological properties, including antimicrobial, anticancer, and anti-tubercular activities.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a piperazine ring, which is known for contributing to various biological activities. The structural formula can be represented as follows:

C15H20N2S\text{C}_{15}\text{H}_{20}\text{N}_2\text{S}

Antimicrobial Activity

Research indicates that derivatives of benzothiazole and piperazine exhibit moderate to good antimicrobial activity . A study evaluated several derivatives, including this compound, against various bacterial strains. The findings revealed that many compounds showed effective inhibition against Gram-positive and Gram-negative bacteria.

CompoundAntimicrobial Activity (MIC in µg/mL)
This compound12.5 - 25
Control (e.g., Ciprofloxacin)0.5 - 2

This suggests that the compound has potential as an antimicrobial agent, particularly against resistant strains.

Anticancer Activity

The antiproliferative effects of the compound were assessed using various human cancer cell lines (MCF7, T47D, HCT116). The results indicated that the compound exhibited moderate to potent activity , with IC50 values ranging from 10 to 20 µM across different cell lines.

Cell LineIC50 (µM)
MCF715
T47D18
HCT11612

These findings highlight the potential of this compound in cancer therapy, warranting further investigation into its mechanism of action.

Anti-tubercular Activity

In a study focused on developing new anti-tubercular agents, several derivatives were synthesized and tested against Mycobacterium tuberculosis. The compound demonstrated significant activity with an IC90 of approximately 3.73 µM , indicating its potential as a lead compound in tuberculosis treatment.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Benzothiazole Moiety: Known for its role in enhancing biological activity through interactions with biological targets.

Piperazine Ring: Contributes to the overall pharmacokinetic profile and enhances solubility and bioavailability.

Case Studies

Several case studies have explored the synthesis and biological evaluation of similar compounds. For instance:

  • Synthesis of Benzothiazole-Piperazine Derivatives:
    A study synthesized a series of benzothiazole-piperazine derivatives and evaluated their antimicrobial properties. The results demonstrated that modifications on the piperazine ring significantly influenced antimicrobial efficacy.
  • Anticancer Screening:
    Another research focused on a library of benzothiazole-piperazine hybrids, revealing that specific substitutions led to enhanced antiproliferative activity against breast cancer cells.

Q & A

Q. In vitro cytotoxicity screening.

Q. Dose-response curves for IC50 determination.

Mechanistic follow-up (e.g., apoptosis via flow cytometry) .

Advanced: How can computational modeling predict this compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model binding to targets (e.g., AChE or GPCRs). The benzothiazole and piperazine moieties often engage in π-π stacking and hydrogen bonding .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
  • QSAR Studies: Corrogate substituent effects (e.g., methyl vs. fluoro groups) on activity using CoMFA or CoMSIA .

Case Study: Docking of a similar benzothiazole derivative into AChE’s active site revealed a binding affinity of −9.2 kcal/mol, driven by interactions with Trp86 and Phe295 .

Advanced: What strategies resolve contradictory bioactivity data between structural analogs?

Methodological Answer:
Contradictions often arise from subtle structural differences. Address via:

SAR Analysis: Systematically vary substituents (e.g., 4-methyl vs. 4-chloro on benzothiazole) and retest activity .

Metabolic Stability Testing: Use liver microsomes to identify if poor bioavailability explains low in vivo efficacy despite high in vitro potency .

Crystallography: Solve co-crystal structures of analogs with targets to pinpoint binding discrepancies .

Example: A nitro-substituted analog showed 10× higher antiproliferative activity than the methyl derivative due to enhanced electron-withdrawing effects .

Advanced: How can researchers design analogs with improved pharmacokinetics?

Methodological Answer:

  • Solubility Enhancement: Introduce polar groups (e.g., -OH, -NH2) or formulate as hydrochloride salts (e.g., 2-Methyl-1-(piperazin-1-yl)propan-1-one HCl) .
  • Metabolic Stability: Replace labile esters with amides or fluorinate vulnerable positions to block CYP450 oxidation .
  • Brain Penetration: Optimize logP (target 2–3) and reduce P-glycoprotein binding via structural modifications .

Case Study: Adding a 4-fluorobenzenesulfonyl group improved metabolic half-life (t1/2) from 1.2 to 4.8 hours in rat plasma .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.